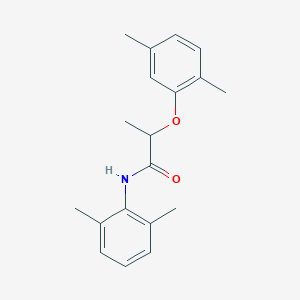![molecular formula C22H21N3O4S2 B250123 2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide, commonly known as MPTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
MPTB exerts its biological activity by inhibiting the activity of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. This enzyme is overexpressed in various types of cancer cells and plays a critical role in their survival by regulating the pH balance in the tumor microenvironment.
Biochemical and physiological effects:
MPTB has been shown to exhibit potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various preclinical models. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, MPTB has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPTB in lab experiments is its potent and selective inhibition of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one of the limitations of using MPTB is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MPTB. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX, which could have broader therapeutic applications. Another area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MPTB in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective effects of MPTB.
Métodos De Síntesis
MPTB can be synthesized through a multistep process involving the reaction of various reagents such as 2-methoxybenzoyl chloride, methylphenylsulfonamide, and thiourea. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPTB has been extensively studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTB has been shown to exhibit potent anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. It works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and is essential for their survival.
Propiedades
Fórmula molecular |
C22H21N3O4S2 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
2-methoxy-N-[[4-[methyl(phenyl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H21N3O4S2/c1-25(17-8-4-3-5-9-17)31(27,28)18-14-12-16(13-15-18)23-22(30)24-21(26)19-10-6-7-11-20(19)29-2/h3-15H,1-2H3,(H2,23,24,26,30) |
Clave InChI |
HHVATMZJDSFIKJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)